DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE
Overview
Description
DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a nitroaniline group and a terephthalate ester. This compound is often used as an intermediate in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with 3-nitroaniline under specific conditions. The process may include steps such as:
Esterification: Dimethyl terephthalate is prepared by esterifying terephthalic acid with methanol.
Amidation: The ester is then reacted with 3-nitroaniline in the presence of a catalyst, such as a strong acid or base, to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and amidation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the aromatic ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, catalysts such as palladium on carbon, and solvents like ethanol or methanol. The reaction conditions, such as temperature and pressure, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted terephthalates and other functionalized aromatic compounds.
Scientific Research Applications
DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, leading to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl aminoterephthalate
- Dimethyl nitroisophthalate
- Aminoterephthalic acid dimethyl ester
Uniqueness
DIMETHYL 2-{[(3-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
dimethyl 2-[(3-nitrophenyl)carbamoylamino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7/c1-26-15(21)10-6-7-13(16(22)27-2)14(8-10)19-17(23)18-11-4-3-5-12(9-11)20(24)25/h3-9H,1-2H3,(H2,18,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGYNINCJRXPQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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